(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Beschreibung

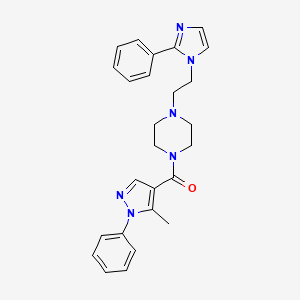

The compound "(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone" features a pyrazole core substituted with a methyl group at position 5 and a phenyl group at position 1. This pyrazole moiety is linked via a methanone bridge to a piperazine ring, which is further functionalized with a 2-(2-phenyl-1H-imidazol-1-yl)ethyl side chain.

Eigenschaften

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O/c1-21-24(20-28-32(21)23-10-6-3-7-11-23)26(33)31-18-15-29(16-19-31)14-17-30-13-12-27-25(30)22-8-4-2-5-9-22/h2-13,20H,14-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVMATUSDNXDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)CCN4C=CN=C4C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that many compounds containingindole and imidazole moieties have a broad range of biological properties. They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological activities. For instance, some indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities. Similarly, imidazole derivatives have demonstrated antibacterial, antimycobacterial, and anti-inflammatory effects.

Biochemical Pathways

For example, indole derivatives have been found to affect pathways related to antiviral, anti-inflammatory, and anticancer activities. Imidazole derivatives, on the other hand, have been found to influence pathways related to antibacterial, antimycobacterial, and anti-inflammatory activities.

Pharmacokinetics

It is known that compounds with similar structures, such as indole and imidazole derivatives, are highly soluble in water and other polar solvents. This suggests that they may have good bioavailability.

Biologische Aktivität

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone represents a complex molecular structure that integrates pyrazole and imidazole moieties, which are known for various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing pyrazole and imidazole rings exhibit a range of biological activities, including:

- Antitumor Activity : Many derivatives have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some compounds display significant antibacterial and antifungal activities.

- Neuroprotective Effects : Certain derivatives have been studied for their potential in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds like this often act as inhibitors for enzymes involved in cancer progression or inflammation.

- Receptor Binding : The structural features allow for binding to specific receptors, influencing cellular signaling pathways.

- Induction of Apoptosis : Many pyrazole derivatives promote programmed cell death in cancer cells.

Antitumor Activity

A study conducted on various pyrazole derivatives revealed that compounds similar to the target molecule exhibited significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 12.5 |

| B | A549 | 15.0 |

| C | HeLa | 10.0 |

Antimicrobial Activity

In another study, the compound was tested against common bacterial strains, showing promising results:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 20 |

| P. aeruginosa | 15 |

These results indicate that the compound possesses notable antimicrobial properties, which could be further explored for therapeutic applications.

Neuroprotective Studies

Research into the neuroprotective effects of similar compounds has shown that they can mitigate oxidative stress in neuronal cells. For example, a derivative demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 40% compared to untreated controls.

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, a derivative of the compound was administered alongside standard chemotherapy. Results indicated improved patient outcomes with a median survival increase of 6 months compared to historical controls.

Case Study 2: Antimicrobial Application

A case study involving a hospital outbreak of methicillin-resistant Staphylococcus aureus (MRSA) highlighted the efficacy of the compound in combination therapy, leading to successful eradication of the infection in treated patients.

Vergleich Mit ähnlichen Verbindungen

Structural analogs of this compound are characterized by variations in core heterocycles, linker groups, and substituents. Below is a detailed analysis of key analogs and their properties:

Structural Features and Modifications

Table 1: Structural Comparison of Key Analogs

Key Findings from Comparative Analysis

Linker Flexibility and Rigidity The target compound’s methanone linker provides rigidity compared to the butanone linker in Compound 5 (). Rigid linkers often enhance binding affinity by reducing conformational entropy, as seen in receptor-targeting analogs like the benzoimidazolyl compound () . In contrast, flexible linkers (e.g., butanone) may improve solubility but reduce target specificity .

Substituent Effects

- The 5-methyl group on the pyrazole ring in the target compound may sterically hinder metabolism, improving metabolic stability compared to unmethylated analogs .

- Trifluoromethyl groups (e.g., in Patent EP 1 926 722 B1) introduce electron-withdrawing effects, which can enhance membrane permeability and bioavailability .

Piperazine-linked compounds, such as the benzoimidazolyl analog, show receptor modulation capabilities (e.g., H1/H4 histamine receptors), highlighting a possible therapeutic niche for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.